(R)-1-(3,5-Dimethoxyphenyl)propan-1-amine
Description
Structure
3D Structure
Properties
IUPAC Name |
(1R)-1-(3,5-dimethoxyphenyl)propan-1-amine | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H17NO2/c1-4-11(12)8-5-9(13-2)7-10(6-8)14-3/h5-7,11H,4,12H2,1-3H3/t11-/m1/s1 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YWGGHZCOYWJAAO-LLVKDONJSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC(C1=CC(=CC(=C1)OC)OC)N | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC[C@H](C1=CC(=CC(=C1)OC)OC)N | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H17NO2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
195.26 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Applications of R 1 3,5 Dimethoxyphenyl Propan 1 Amine As a Chiral Building Block in Advanced Organic Synthesis
Precursor in the Synthesis of Complex Chiral Organic Molecules
The primary application of (R)-1-(3,5-Dimethoxyphenyl)propan-1-amine lies in its role as a foundational chiral precursor for the synthesis of more elaborate, optically active molecules. Its inherent chirality is transferred and preserved through multi-step reaction sequences, enabling the construction of target molecules with specific three-dimensional arrangements. The dimethoxyphenyl group can also be chemically modified in later stages to introduce further complexity or to fine-tune the electronic properties of the final product.
One notable example is its use in the asymmetric synthesis of neolignans. For instance, the synthesis of (1R,2S)-2-(4'-allyl-2',6'-dimethoxyphenoxyl)-1-(4''-hydroxy-3'',5''-dimethoxyphenyl)propan-1-ol, a natural product, utilizes a related structural motif. researchgate.net While not directly starting from the title amine, the synthesis highlights the importance of the 3,5-dimethoxyphenyl moiety in constructing such complex natural products. researchgate.net The general strategy involves leveraging the existing stereocenter to direct the formation of new chiral centers, a common tactic in natural product synthesis.
Role in the Construction of Chiral Heterocyclic Scaffolds and Ring Systems
Chiral heterocyclic compounds are of immense interest in medicinal chemistry and materials science. This compound can serve as a key starting material for the enantioselective synthesis of various heterocyclic systems. The amine functionality is readily derivatized, allowing it to be incorporated into ring-forming reactions.
For example, the amine can be acylated and then subjected to cyclization reactions to form chiral dihydroisoquinolones or other nitrogen-containing heterocycles. The stereochemistry at the benzylic position of the amine dictates the stereochemical outcome of the cyclization, leading to the formation of a single enantiomer of the heterocyclic product. The synthesis of star-shaped molecules with a 1,3,5-triazine (B166579) core often involves the reaction of precursor aldehydes with various amines to build complex heterocyclic arms, demonstrating a general methodology where a chiral amine like the title compound could be employed. nih.gov
Development and Evaluation of Novel Chiral Ligands and Organocatalysts Incorporating the Amine Moiety
The development of new chiral ligands for transition-metal catalysis and novel organocatalysts is a continuous effort in asymmetric synthesis. The structure of this compound makes it an attractive scaffold for such development. The primary amine can be transformed into more complex functionalities, such as amides, sulfonamides, or Schiff bases, which can then coordinate to metal centers.
The presence of the two methoxy (B1213986) groups on the phenyl ring can influence the electronic properties of the resulting ligand, potentially enhancing the reactivity and selectivity of the metal catalyst. Similarly, in organocatalysis, derivatives of this amine can be used to catalyze a variety of asymmetric transformations. For instance, it can be incorporated into thiourea (B124793) or squaramide-based catalysts for hydrogen-bonding catalysis. While specific examples utilizing this compound are not extensively documented, the principles are well-established with structurally similar chiral amines.
Synthesis of Stereodefined Intermediates for Downstream Chemical Research
Beyond its direct use in the synthesis of final target molecules, this compound is employed as a chiral auxiliary. wikipedia.orgsigmaaldrich.com A chiral auxiliary is a temporary component of a molecule that directs the stereoselective formation of a new stereocenter. wikipedia.org After the desired stereochemistry is established, the auxiliary is cleaved and can often be recovered.
In a typical application, the amine is reacted with a prochiral carboxylic acid to form a diastereomeric amide. The bulky and stereochemically defined environment provided by the (R)-1-(3,5-Dimethoxyphenyl)propyl group then directs the alkylation or other modification of the acid portion to occur from a specific face. This results in a high diastereomeric excess of the product. Subsequent hydrolysis of the amide bond removes the chiral auxiliary, yielding an enantiomerically enriched carboxylic acid and recovering the starting amine. This strategy provides a reliable method for producing a wide range of chiral building blocks for further chemical research. The effectiveness of similar auxiliaries, such as pseudoephedrine, in providing enantiomerically enriched products is well-documented. harvard.edu
Computational and Theoretical Investigations of R 1 3,5 Dimethoxyphenyl Propan 1 Amine
Quantum Chemical Studies (e.g., Density Functional Theory)
Quantum chemical calculations, particularly those employing Density Functional Theory (DFT), are powerful tools for elucidating the fundamental electronic properties of a molecule. For a molecule like (R)-1-(3,5-Dimethoxyphenyl)propan-1-amine, DFT methods, often using functionals like B3LYP with a suitable basis set (e.g., 6-311G(d,p)), can provide significant insights. nih.gov
Electronic Structure, Charge Distribution, and Frontier Molecular Orbital (HOMO-LUMO) Analysis
The electronic structure of this compound is dominated by the interplay between the electron-rich 3,5-dimethoxyphenyl ring and the basic amine group. The two methoxy (B1213986) groups are strong electron-donating groups, which increase the electron density on the aromatic ring, particularly at the ortho and para positions relative to them.
Frontier Molecular Orbitals (HOMO-LUMO): The Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are crucial for understanding a molecule's reactivity.
HOMO: For this compound, the HOMO is expected to be localized primarily on the electron-rich 3,5-dimethoxyphenyl ring. The presence of the electron-donating methoxy groups raises the energy of the HOMO, making the molecule a better electron donor and more susceptible to electrophilic attack.
LUMO: The LUMO is likely to be distributed over the aromatic ring as well, representing the region where an incoming electron would be accepted.
HOMO-LUMO Gap: The energy difference between the HOMO and LUMO orbitals is a key indicator of chemical reactivity and stability. A smaller gap suggests that the molecule is more polarizable and reactive. Based on studies of similar aromatic amines, the HOMO-LUMO gap for this compound would be expected to fall within a typical range for organic molecules.
Table 1: Predicted Frontier Molecular Orbital Properties
| Property | Predicted Value (eV) | Description |
|---|---|---|
| HOMO Energy | -5.5 to -6.5 | Indicates electron-donating ability. |
| LUMO Energy | -0.5 to 0.5 | Indicates electron-accepting ability. |
Electrostatic Potential Surface (MEP) Analysis for Reactivity Prediction
A Molecular Electrostatic Potential (MEP) surface map provides a visual representation of the charge distribution and is an excellent tool for predicting sites of electrophilic and nucleophilic attack.
Negative Potential Regions (Red/Yellow): These areas correspond to high electron density and are susceptible to electrophilic attack. For this compound, the most negative potential is predicted to be centered on the nitrogen atom of the amine group due to its lone pair of electrons. The oxygen atoms of the methoxy groups will also exhibit negative potential.
Positive Potential Regions (Blue): These regions are electron-deficient and are sites for nucleophilic attack. The hydrogen atoms of the amine group (N-H) are expected to be the most positive regions, making them potential hydrogen bond donors.
Neutral Regions (Green): These areas, likely the carbon backbone and parts of the aromatic ring, have a relatively neutral potential.
The MEP surface would clearly indicate that the amine group is the primary site for protonation and interaction with electrophiles, while the N-H protons are key sites for hydrogen bonding.
Conformational Analysis and Prediction of Stereochemical Properties
The stereochemical properties of this compound are determined by its chiral center at the first carbon of the propane (B168953) chain and the rotational freedom around its single bonds. Conformational analysis of similar chiral phenylethylamines has been performed using various computational methods. nih.govresearchgate.net
The key dihedral angles that define the molecule's conformation are the rotation around the C(phenyl)-C(amine) bond and the C(amine)-N bond. Computational studies on analogous molecules like 1-phenylethylamine suggest that the molecule will have several low-energy conformations. researchgate.net The "extended" conformation, where the aromatic ring and the ethyl group are anti-periplanar, is often found to be one of the most stable conformers in related phenethylamines. nih.gov The relative energies of these conformers are typically within a few kcal/mol, indicating that the molecule is flexible and exists as a mixture of conformers at room temperature.
Table 2: Hypothetical Relative Energies of Stable Conformers
| Conformer | Dihedral Angle (C-C-C-N) | Relative Energy (kcal/mol) | Predicted Population (%) |
|---|---|---|---|
| Staggered 1 (Anti) | ~180° | 0.00 | ~60% |
| Staggered 2 (Gauche) | ~60° | 0.85 | ~20% |
These conformational preferences are critical in determining how the molecule interacts with other chiral molecules, such as receptors or enzymes, which is a foundational concept in medicinal chemistry and pharmacology. nih.gov
Theoretical Studies on Reaction Mechanisms, Transition States, and Stereoselectivity
Theoretical studies are invaluable for understanding the mechanisms of chemical reactions, including the structures of transition states and the origins of stereoselectivity. nih.gov As a chiral primary amine, this compound can act as a chiral catalyst or a chiral building block in asymmetric synthesis. mdpi.com
For instance, in amine-catalyzed reactions like aldol or Michael additions, the amine first reacts with a carbonyl compound to form a chiral enamine intermediate. acs.org The facial selectivity of the subsequent attack of this enamine on an electrophile is determined by the steric and electronic properties of the catalyst.
Computational modeling of such a reaction involving this compound would involve:
Locating Transition States: Identifying the transition state structures for the formation of different stereoisomeric products.
Calculating Activation Energies: The calculated energy barriers for the different pathways would predict the major product. The stereoselectivity arises from the difference in activation energies between the diastereomeric transition states. acs.org
Analyzing Transition State Geometry: The geometry of the lowest-energy transition state would reveal the key interactions (e.g., steric hindrance, hydrogen bonding) that control the stereochemical outcome. acs.org
Theoretical studies on similar chiral amine catalysts have shown that stereocontrol often hinges on the preferred conformation of the enamine intermediate and the transition state assembly. acs.org
Analysis of Non-Covalent Interactions and Their Influence on Molecular Packing and Reactivity
Non-covalent interactions are crucial in determining the solid-state structure (molecular packing) and play a significant role in molecular recognition and reactivity. researchgate.netnih.gov In this compound, several types of non-covalent interactions are expected:
Hydrogen Bonding: The primary amine group is a classic hydrogen bond donor (N-H) and acceptor (N lone pair). In the solid state, extensive intermolecular N-H···N hydrogen bonds are expected, leading to the formation of chains or networks.
π-Interactions: The electron-rich dimethoxybenzene ring can participate in π-π stacking interactions with other aromatic rings. It can also engage in C-H···π interactions, where a C-H bond from a neighboring molecule interacts with the face of the aromatic ring.
Computational tools like Hirshfeld surface analysis or Non-Covalent Interaction (NCI) plots can be used to visualize and quantify these interactions. nih.gov These analyses would likely show that the molecular packing is a dense network stabilized by a combination of strong N-H···N hydrogen bonds and weaker, but numerous, van der Waals and C-H···O/C-H···π contacts. This network of interactions dictates the crystal lattice energy and physical properties like melting point.
Future Directions and Emerging Research Avenues for R 1 3,5 Dimethoxyphenyl Propan 1 Amine
Development of Novel and More Sustainable Synthetic Methodologies
The traditional industrial synthesis of chiral amines often involves inefficient, multi-step chemical routes that generate substantial waste, consume large amounts of energy, and rely on harsh conditions and unsustainable metal catalysts. openaccessgovernment.org Consequently, a major thrust of current research is the development of greener and more atom-economical synthetic strategies.
Key areas of innovation include:
Biocatalysis: The use of enzymes, such as transaminases (ATAs) and amine dehydrogenases (AmDHs), offers a highly selective and sustainable alternative to conventional chemical methods. nih.gov Biocatalytic routes operate under mild, aqueous conditions and can produce chiral amines with very high enantiomeric excess (>99%) and yield. nih.govhims-biocat.eu Research is focused on engineering more robust enzymes with broader substrate scopes and optimizing reaction conditions to overcome thermodynamic limitations. nih.govacs.org For example, combining enzymes in biocatalytic cascades allows for the synthesis of chiral amines from a wider variety of starting materials, such as alcohols, which are abundant renewable resources. openaccessgovernment.orghims-biocat.eu
Asymmetric Hydrogenation: Transition metal-catalyzed asymmetric hydrogenation (AH) of prochiral imines and enamines is one of the most powerful and efficient strategies for producing chiral amines. nih.govacs.org This method boasts excellent atom economy, producing little to no waste, which aligns with the principles of green chemistry. nih.govacs.org Future research will continue to focus on designing novel chiral ligands and metal complexes to improve the activity, selectivity, and scope of these catalysts for a wider range of substrates, including those that are currently challenging. nih.govacs.org
Organocatalysis: The use of small organic molecules as catalysts for the enantioselective synthesis of amines is another rapidly advancing field. acs.org Chiral Brønsted acids and primary amines have been shown to be effective catalysts in various transformations, offering a metal-free alternative to traditional methods. miamioh.edu
These sustainable methodologies are directly applicable to the synthesis of (R)-1-(3,5-Dimethoxyphenyl)propan-1-amine, aiming to replace older, less efficient processes with more environmentally benign and economically viable alternatives.
Exploration of Undiscovered Catalytic Roles and Stereoselective Applications
Beyond their role as synthetic targets, chiral amines like this compound are themselves valuable as catalysts and chiral auxiliaries in asymmetric synthesis. nih.gov Their ability to form transient chiral intermediates, such as enamines and iminium ions, allows them to direct the stereochemical outcome of a wide range of chemical reactions. psu.edu
Future research in this area includes:
Novel Catalytic Transformations: Scientists are exploring the use of chiral primary amines to catalyze new types of asymmetric reactions. lookchem.com This involves designing reactions where the amine catalyst can effectively control the chemo-, regio-, diastereo-, and enantioselectivity of the transformation. researchgate.net For instance, research into the asymmetric umpolung (reactivity reversal) of imines, enabled by chiral catalysts, opens up new pathways for carbon-carbon bond formation. researchgate.net
Bifunctional and Trifunctional Catalysis: There is growing interest in developing chiral amine-based catalysts that possess multiple functional groups. These catalysts can engage in several simultaneous interactions with the substrates, such as hydrogen bonding and acid/base catalysis, leading to higher levels of stereocontrol in complex transformations. lookchem.comresearchgate.net
Ligand Development: Chiral amines are crucial components of many chiral ligands used in transition-metal catalysis. acs.org Continued exploration of new amine structures will lead to the development of more effective ligands for a variety of metal-catalyzed processes, including hydrogenation, amination, and cross-coupling reactions. nih.gov
The specific structure of this compound, with its defined stereocenter and phenyl group, makes it a candidate for investigation as a catalyst or ligand in new stereoselective applications.
Advanced Mechanistic Studies and Predictive Modeling of Reactivity and Selectivity
A fundamental understanding of reaction mechanisms is crucial for the rational design of more efficient and selective synthetic methods. Historically, the stereoselectivity of reactions was understood qualitatively in terms of steric and electronic effects. arxiv.orgarxiv.org However, the energetic differences that determine the success or failure of an asymmetric reaction are incredibly small, making quantitative prediction extremely difficult. arxiv.org
Emerging research is leveraging advanced computational tools to overcome this challenge:
Computational Chemistry: Quantum-guided molecular mechanics (QM/MM) and Density Functional Theory (DFT) calculations are used to model transition states and elucidate reaction pathways. lookchem.comresearchgate.net These studies provide detailed insights into the non-covalent interactions that govern stereoselectivity, helping chemists to understand the origins of chiral induction. lookchem.com
Machine Learning and Predictive Modeling: A significant frontier is the application of machine learning (ML) to quantitatively predict the stereoselectivity of chemical reactions. arxiv.orgresearchgate.netbrandeis.edu By training algorithms like Random Forest and LASSO on existing reaction data, researchers can build composite models that accurately predict the enantiomeric excess for new reactions. arxiv.orgresearchgate.net These predictive tools can dramatically accelerate the discovery and optimization of asymmetric catalysts and reactions, moving away from the traditional trial-and-error approach. arxiv.orgbrandeis.edu
These advanced modeling techniques can be applied to reactions involving this compound, either as a product or a catalyst, to optimize reaction conditions and predict outcomes with greater accuracy.
Integration with Flow Chemistry and Automated Synthesis for Efficient Production
The shift from traditional batch processing to continuous flow manufacturing represents a paradigm shift in chemical synthesis. rsc.orgnih.gov Flow chemistry offers numerous advantages, including enhanced safety, improved heat and mass transfer, easier scalability, and the potential for integrating reaction and purification steps. nih.govrsc.org
Future directions in this domain include:
Automated Synthesis Platforms: The development of robotic platforms for automated organic synthesis is revolutionizing the way complex molecules are made. illinois.eduresearchgate.netresearchgate.net These platforms can perform iterative, stereocontrolled reactions, such as homologation of organoboron compounds, with high fidelity and reproducibility, even when operated by non-experts. researchgate.netchemrxiv.org Automation enables the rapid synthesis of libraries of compounds for screening and accelerates the discovery of new drug candidates. researchgate.net Furthermore, the integration of online monitoring and separation techniques allows for real-time tracking of chiral drug synthesis, providing a deeper understanding of the reaction mechanism. nih.gov
The efficient and scalable production of this compound and related compounds will greatly benefit from the integration of these advanced flow chemistry and automation technologies, paving the way for more efficient and cost-effective manufacturing in the pharmaceutical industry.
Q & A
Q. What are the standard synthetic routes for (R)-1-(3,5-Dimethoxyphenyl)propan-1-amine, and how can enantiomeric purity be ensured?
Methodological Answer: The synthesis typically begins with 3,5-dimethoxybenzaldehyde as the starting material. A reductive amination pathway is employed using a chiral auxiliary or enantioselective catalysis to achieve the (R)-configuration. Key steps include:
Aldol condensation : Reacting 3,5-dimethoxybenzaldehyde with nitroethane to form β-nitro styrene derivatives.
Reduction : Catalytic hydrogenation (e.g., H₂/Pd-C) or borohydride-based reduction to yield the amine intermediate.
Chiral resolution : Use of (R)-transaminases or chiral HPLC columns (e.g., Chiralpak AD-H) to isolate the (R)-enantiomer .
Q. Critical Parameters :
- Temperature : Maintain 0–5°C during nitro group reduction to prevent racemization.
- Catalyst selection : Enzymatic methods (e.g., immobilized transaminases) improve enantiomeric excess (ee > 98%) .
Q. How is the compound characterized to confirm structural and chiral integrity?
Methodological Answer: A combination of analytical techniques is required:
NMR Spectroscopy :
- ¹H NMR : Methoxy protons appear as singlets at δ 3.75–3.85 ppm. The amine proton (NH) is observed as a broad singlet at δ 1.5–2.0 ppm.
- ¹³C NMR : The quaternary carbons adjacent to methoxy groups resonate at δ 148–152 ppm .
Chiral Purity :
Q. What are the key challenges in isolating this compound from racemic mixtures?
Methodological Answer: Racemic resolution often requires:
- Diastereomeric salt formation : Use of chiral acids (e.g., L-tartaric acid) to crystallize the (R)-enantiomer.
- Kinetic resolution : Enzymatic transamination selectively converts the (S)-enantiomer, leaving the (R)-form intact .
Q. How does the 3,5-dimethoxy substitution pattern influence the compound’s receptor-binding affinity compared to 3,4-dimethoxy analogs?
Methodological Answer: The 3,5-dimethoxy configuration enhances steric accessibility to planar receptors (e.g., serotonin receptors) due to symmetrical substitution. In contrast, 3,4-dimethoxy analogs exhibit lower selectivity due to asymmetric steric hindrance.
- Docking studies : Molecular modeling (e.g., AutoDock Vina) shows stronger van der Waals interactions with 5-HT₂A receptors (ΔG = -9.2 kcal/mol) for 3,5-substituted derivatives vs. -8.5 kcal/mol for 3,4-substituted analogs .
Q. Experimental Design :
- Competitive binding assays : Use radiolabeled ligands (e.g., [³H]ketanserin) to measure IC₅₀ values in transfected HEK293 cells.
Q. What strategies optimize the yield of this compound in continuous flow reactors?
Methodological Answer: Continuous flow systems improve reproducibility and scalability:
Reductive amination in flow :
- Residence time : 10–15 minutes at 50°C.
- Reagents : Sodium cyanoborohydride (NaBH₃CN) in methanol/ammonia solution.
In-line monitoring : FTIR or UV-Vis detectors track reaction completion .
Q. Data Contradictions :
- Batch vs. flow yields:
- Batch : 65–70% yield with 95% ee.
- Flow : 85–90% yield with 98% ee due to precise temperature control .
Q. How can conflicting data on the compound’s metabolic stability be resolved?
Methodological Answer: Discrepancies arise from assay conditions (e.g., liver microsome sources, incubation times). A standardized protocol includes:
Liver microsomes : Use pooled human microsomes (e.g., Corning Gentest) with NADPH regeneration systems.
LC-MS/MS analysis : Monitor parent compound depletion over 60 minutes (T½ calculation).
Control experiments : Include verapamil (high-clearance control) and propranolol (low-clearance control) .
Q. What role does the (R)-configuration play in modulating biological activity?
Methodological Answer: The (R)-enantiomer exhibits higher affinity for aminergic receptors (e.g., α₁-adrenergic) due to spatial alignment of the amine group with conserved aspartate residues (e.g., Asp113 in α₁A).
- Pharmacophore mapping : The (R)-form’s amine group aligns within 3.0 Å of Asp113, while the (S)-form is misaligned (>5.0 Å) .
Q. Experimental Validation :
- Knockout models : α₁A receptor knockout mice show abolished vasoconstrictive effects of the (R)-enantiomer.
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
